molecular formula C8H5N3O3 B1386477 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-39-3

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1386477
M. Wt: 191.14 g/mol
InChI Key: QUQRGZXSHQDQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and carboxylic acid as pendant groups .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction of the latter with acetic anhydride gives 1,3,4-oxadiazoles . In the case of 1,2,4-oxadiazoles, combinations of nitriles and carboxylic acids are probed to generate various derivatives .


Molecular Structure Analysis

The molecular structure of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . The compound’s molecular weight is 191.15 .

Scientific Research Applications

1. Anti-Infective Agents

  • Application Summary: 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
  • Methods of Application: The synthesis of these compounds involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C .
  • Results or Outcomes: These compounds have shown potential in acting against resistant microorganisms .

2. Agricultural Biological Activities

  • Application Summary: 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have been used to combat plant diseases that threaten food security .
  • Methods of Application: The synthesis of these compounds involves the reaction of cinnamic acid with amidoxime using carbonyl diimidazoles (CDI) in toluene .
  • Results or Outcomes: Some of these compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values ranging from 19.04 to 36.25 μg/mL . These results are superior to those of bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

3. Formation of Metal Organic Frameworks

  • Application Summary: 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol can be used in the formation of metal organic frameworks (MOFs) . MOFs include supramolecules and coordination polymers that find potential applications in ion exchange, catalysis, and storage of gases .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not provided in the source .

4. Neuroprotective Agents

  • Application Summary: Compounds based on a 5-(4-Pyridinyl)-1,2,4-triazole scaffold have been discovered as neuroprotective agents . These compounds can prevent the aggregation of alpha-synuclein (α-syn), a protein that forms intracellular inclusions in Parkinson’s disease (PD) patients .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results or Outcomes: One of the compounds, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15), displayed the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .

5. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results or Outcomes: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

6. Anti-Inflammatory and Analgesic Properties

  • Application Summary: Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit anti-inflammatory and analgesic properties .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not provided in the source .

properties

IUPAC Name

5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRGZXSHQDQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 6
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.